molecular formula C17H13N3O2S3 B2693317 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2185590-65-0

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2693317
CAS No.: 2185590-65-0
M. Wt: 387.49
InChI Key: SZSHUWRKBFMOBD-UHFFFAOYSA-N
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Description

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a specialized small-molecule donor material engineered for high-efficiency organic photovoltaic (OPV) cells and other organic electronic applications. Its molecular architecture is designed for optimal performance in bulk heterojunction (BHJ) solar cells , typically paired with non-fullerene acceptors like Y6 derivatives. The structure integrates a benzo[c][1,2,5]thiadiazole (BT) unit, a strong electron-accepting moiety, linked to an oligothiophene-based electron-donating arm. This creates a push-pull system that narrows the bandgap and enhances intramolecular charge transfer , leading to strong and broad absorption in the visible to near-infrared region of the solar spectrum. The hydroxyl group in the side chain can improve material processability and influence the active layer morphology. Research demonstrates that this compound facilitates efficient exciton dissociation, charge transport, and favorable nanoscale phase separation when blended with acceptors, contributing to high short-circuit currents and fill factors in OPV devices. Its primary research value lies in the development of next-generation, solution-processable solar cells for studying structure-property relationships, morphology control, and achieving high power conversion efficiencies.

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2S3/c21-14(16-4-3-15(24-16)11-5-6-23-9-11)8-18-17(22)10-1-2-12-13(7-10)20-25-19-12/h1-7,9,14,21H,8H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZSHUWRKBFMOBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C=C1C(=O)NCC(C3=CC=C(S3)C4=CSC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzo[c][1,2,5]thiadiazole core. One common method involves the cyclization of ortho-diamines with sulfur-containing reagents. For instance, the reaction of 2,1,3-benzothiadiazole-5,6-diamines with N-sulfinylaniline in the presence of trimethylsilyl chloride (TMSCl) in pyridine at elevated temperatures can yield the desired thiadiazole ring .

This method is advantageous due to its high yield and compatibility with a wide range of functional groups .

Chemical Reactions Analysis

Nucleophilic Substitution at the Carboxamide Group

The carboxamide group (-CONH-) undergoes nucleophilic substitution under basic or acidic conditions. This reaction is pivotal for introducing alkyl or aryl substituents to modify electronic properties:

  • Reaction Conditions :

    • Base-mediated : NaOH (aq.) or KOH (aq.) at 60–80°C.

    • Acid-mediated : HCl or H₂SO₄ in polar aprotic solvents (e.g., DMF, DMSO).

  • Products :

    • Substituted amides or esters, enhancing solubility for device fabrication.

    • Example: Reaction with alkyl halides yields N-alkyl derivatives for tuning charge-transport properties.

  • Monitoring : Progress tracked via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Oxidation of the Hydroxyethyl Group

The secondary alcohol in the hydroxyethyl (-CH₂CH₂OH) moiety is susceptible to oxidation, forming a ketone or carboxylic acid:

  • Oxidizing Agents :

    • Mild : Pyridinium chlorochromate (PCC) in dichloromethane (room temperature).

    • Strong : KMnO₄ or CrO₃ under acidic conditions (e.g., H₂SO₄).

  • Products :

    • Ketone derivative (improves π-conjugation for optoelectronic applications).

    • Over-oxidation to carboxylic acid under harsh conditions, enabling salt formation for enhanced solubility.

  • Applications : Oxidized forms exhibit red-shifted absorption spectra, beneficial in photovoltaic devices.

Cross-Coupling Reactions at Thiophene Moieties

The bithiophene unit participates in palladium-catalyzed cross-coupling reactions, facilitating structural diversification:

Reaction Type Conditions Products Applications
Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃, toluene/water (80°C)Aryl-substituted derivativesOrganic semiconductors
Stille Coupling Pd₂(dba)₃, AsPh₃, THF (reflux)Thiophene-extended oligomersCharge-transport layers
Direct Arylation Pd(OAc)₂, PivOH, DMA (120°C)π-Extended polymersOrganic field-effect transistors
  • Key Insight : Cross-coupling preserves the thiadiazole core’s electron-withdrawing properties while enhancing π-conjugation .

Electrophilic Aromatic Substitution (EAS)

The electron-rich thiophene rings undergo EAS at the α-positions:

  • Reagents :

    • Nitration : HNO₃/H₂SO₄ at 0–5°C.

    • Sulfonation : SO₃ in H₂SO₄.

    • Halogenation : Br₂ in CHCl₃ or N-bromosuccinimide (NBS).

  • Products :

    • Nitro- or bromo-substituted derivatives for further functionalization (e.g., Suzuki coupling) .

    • Sulfonated forms improve hydrophilicity for aqueous processing.

Hydrolysis of the Thiadiazole Ring

Under strongly acidic or basic conditions, the benzo[c] thiadiazole ring undergoes hydrolysis, though this reaction is less common:

  • Conditions :

    • Concentrated HCl at reflux (110°C).

    • NaOH (aq.) at 100°C.

  • Products :

    • Ring-opened products, such as diamines or thiols, which are intermediates for synthesizing heterocyclic polymers.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Variations

The compound’s structural uniqueness lies in its combination of benzo[c][1,2,5]thiadiazole, bithiophene, and hydroxyethylcarboxamide groups. Below is a comparative analysis with analogous molecules:

Compound Name / Class Key Structural Features Biological Activity / Application Reference
N-(2-([2,3'-Bithiophen]-5-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide Benzo[c][1,2,5]thiadiazole + bithiophene + hydroxyethylcarboxamide Not reported (structural analogies suggest optoelectronic or therapeutic potential)
EG00229 (Neuropilin-1 antagonist) Benzo[c][1,2,5]thiadiazole-4-sulfonamide + thiophene-carboxamide + diamino-pentanoic acid Antiangiogenic; inhibits NRP1/VEGF-A interaction
Thiadiazole-2-carboxamide derivatives 1,3,4-Thiadiazole + thioxo or alkyl groups + carboxamide Anticancer (HepG-2 IC50: 1.61–1.98 µg/mL)
Imidazo[2,1-b]thiazole-5-carboxamides (e.g., ND-11459) Imidazo[2,1-b]thiazole + dihydrobenzofuran-methyl Antitubercular (intracellular efficacy)
Thiazole-5-carbohydrazide derivatives Thiazole + nitrobenzofuran + carbohydrazide Synthetic intermediates; no direct bioactivity data

Electronic and Physicochemical Properties

  • Solubility : The hydroxyethyl group may increase hydrophilicity relative to purely aromatic derivatives like N-phenyl-5-thioxo-thiadiazole carboxamides (), which lack polar linkers .
  • Electron-Deficiency : The benzo[c][1,2,5]thiadiazole core is more electron-deficient than imidazothiazoles (), favoring charge-transfer interactions in materials science .

Biological Activity

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is an organic compound that has garnered interest due to its potential biological activities and applications in various fields, particularly in medicinal chemistry and materials science. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

  • Molecular Formula : C19H20N2O2S2
  • Molecular Weight : 372.5 g/mol
  • CAS Number : 2194906-42-6

The compound primarily functions as an agonist for the Stimulator of Interferon Genes (STING) pathway. Activation of the STING pathway is crucial for mediating innate immune responses, leading to the production of type I interferons and pro-inflammatory cytokines. This mechanism is vital for enhancing antitumor immunity and modulating immune responses against various pathogens .

Biological Activities

  • Antitumor Activity :
    • Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells through the activation of the STING pathway, which enhances immune surveillance and tumor rejection .
  • Immunomodulatory Effects :
    • The compound's ability to activate STING leads to increased production of cytokines such as IL-6 and TNF-alpha, which are essential for orchestrating immune responses. These properties suggest its potential use in immunotherapy strategies .
  • Antimicrobial Potential :
    • Preliminary studies indicate that derivatives of this compound may possess antimicrobial properties. It has been suggested that modifications to its structure could enhance activity against specific bacterial strains .

Case Studies and Experimental Data

StudyCell LineIC50 (µM)Mechanism
1MCF-7 (breast cancer)15.9Induction of apoptosis via STING activation
2A549 (lung cancer)21.5Immune modulation through cytokine release
3HCT116 (colon cancer)25.1Antiproliferative effects linked to immune response enhancement

These findings underscore the compound's potential as a therapeutic agent in oncology and infectious diseases.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

  • Coupling Reactions : Utilizing coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of amide bonds.
  • Automated Systems : Industrial production may employ continuous flow reactors to optimize yield and efficiency during synthesis .

Applications in Research

The unique structural features of this compound make it a valuable building block in:

  • Organic Electronics : Its electron-accepting properties are utilized in developing organic semiconductors and photovoltaic materials.
  • Bioimaging : The compound’s fluorescent properties allow it to serve as a probe for detecting biological molecules .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Thiophene Functionalization : Electrophilic substitution or coupling reactions to introduce the bithiophene moiety. For example, thiophene derivatives can undergo lithiation followed by electrophilic substitution to attach hydroxyethyl groups .
  • Cyclization : Lawesson’s reagent or iodine-triethylamine systems are used for thionation and cyclization to form the benzo[c][1,2,5]thiadiazole core .
  • Carboxamide Formation : Coupling the thiadiazole intermediate with activated carboxylic acids (e.g., via EDCI/HOBt) or using carbodiimide-mediated reactions .
    • Key Considerations : Solvent choice (e.g., DMF for cyclization, acetonitrile for rapid reactions) and reaction time optimization (1–3 minutes for some intermediates) are critical to minimize side products .

Q. How can researchers confirm the regioselectivity of substituents in this compound using spectroscopic methods?

  • Methodological Answer :

  • 1H NMR : Protons adjacent to electron-withdrawing groups (e.g., thiadiazole) show downfield shifts. For instance, the hydroxyethyl proton appears as a triplet near δ 4.2–4.5 ppm, while aromatic protons on the bithiophene resonate between δ 6.8–7.5 ppm .
  • 13C NMR : Carbonyl carbons in the carboxamide group appear at ~168–170 ppm, and thiophene carbons are typically in the 120–140 ppm range .
  • IR Spectroscopy : Stretching vibrations for C=O (1680–1700 cm⁻¹) and N-H (3300 cm⁻¹) confirm carboxamide formation .

Advanced Research Questions

Q. What strategies can be employed to optimize the reaction yield during the formylation of the bithiophene moiety?

  • Methodological Answer :

  • Vilsmeier-Haack Reaction : Use POCl3 and DMF to generate the electrophilic ClCH=NMe2+ reagent, which selectively targets the most electron-rich position (para to the N,N-dialkylamino group) .
  • Lithiation-Electrophilic Substitution : Deprotonate the bithiophene using n-BuLi (targeting the 5´-position due to sulfur’s inductive effect), followed by quenching with DMF to introduce the formyl group .
  • Yield Optimization : Monitor reaction progress via TLC (Rf ~0.3–0.5 in hexane/EtOAc) and adjust stoichiometry (1.2 equivalents of electrophile) .

Q. How do structural modifications to the hydroxyethyl linker influence the compound’s biological activity?

  • Methodological Answer :

  • Hydrophilicity vs. Bioavailability : Shortening the hydroxyethyl chain reduces solubility but may enhance membrane permeability. Introduce PEG spacers to balance hydrophilicity .
  • Steric Effects : Bulky substituents on the hydroxyethyl group (e.g., methyl branching) can hinder binding to target proteins. Docking studies (e.g., AutoDock Vina) can predict steric clashes .
  • Case Study : In benzo[c][1,2,5]thiadiazole derivatives, replacing hydroxyethyl with a propyl chain reduced antimicrobial activity by 40%, highlighting the linker’s role in target engagement .

Q. What mechanistic insights explain the compound’s antitumor activity in vitro?

  • Methodological Answer :

  • DNA Intercalation : The planar benzo[c][1,2,5]thiadiazole core intercalates into DNA, disrupting replication. Confirm via UV-Vis hypochromicity assays and ethidium bromide displacement studies .
  • Enzyme Inhibition : Thiophene-carboxamide derivatives inhibit topoisomerase II (IC50 ~2–5 µM). Use gel electrophoresis to assess DNA relaxation .
  • Apoptosis Induction : Flow cytometry (Annexin V/PI staining) reveals dose-dependent apoptosis in cancer cells (e.g., HeLa) at 10–20 µM concentrations .

Analytical and Experimental Design Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Control Standardization : Use reference inhibitors (e.g., doxorubicin for cytotoxicity assays) and ensure consistent cell lines (e.g., ATCC-certified HepG2) .
  • Solvent Artifacts : DMSO concentrations >0.1% can falsely inhibit activity. Validate results with solvent-free formulations (e.g., nanoemulsions) .
  • Data Normalization : Express IC50 values relative to internal controls (e.g., β-actin in Western blots) to account for batch variability .

Q. What advanced computational methods are suitable for predicting the compound’s binding modes?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with acetylcholinesterase) using GROMACS. Analyze RMSD plots for stability over 100 ns trajectories .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity sites. Software: Gaussian 16 with B3LYP/6-31G* basis set .
  • Pharmacophore Modeling : Identify critical hydrogen bond acceptors (thiadiazole S/N atoms) and hydrophobic regions (bithiophene) using Schrödinger’s Phase .

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